Cas no 56221-98-8 (2-Butenoic acid,2-methyl-,(3aR,4S,6E,9Z,11S,11aS)-2,3,3a,4,5,8,11,11a-octahydro-11-hydroxy-6,10-dimethyl-3-methylene-2,8-dioxocyclodeca[b]furan-4-ylester, (2E)-)
![2-Butenoic acid,2-methyl-,(3aR,4S,6E,9Z,11S,11aS)-2,3,3a,4,5,8,11,11a-octahydro-11-hydroxy-6,10-dimethyl-3-methylene-2,8-dioxocyclodeca[b]furan-4-ylester, (2E)- structure](https://it.kuujia.com/scimg/cas/56221-98-8x500.png)
56221-98-8 structure
Nome del prodotto:2-Butenoic acid,2-methyl-,(3aR,4S,6E,9Z,11S,11aS)-2,3,3a,4,5,8,11,11a-octahydro-11-hydroxy-6,10-dimethyl-3-methylene-2,8-dioxocyclodeca[b]furan-4-ylester, (2E)-
Numero CAS:56221-98-8
MF:C20H24O6
MW:360.400966644287
CID:368491
2-Butenoic acid,2-methyl-,(3aR,4S,6E,9Z,11S,11aS)-2,3,3a,4,5,8,11,11a-octahydro-11-hydroxy-6,10-dimethyl-3-methylene-2,8-dioxocyclodeca[b]furan-4-ylester, (2E)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-Butenoic acid,2-methyl-,(3aR,4S,6E,9Z,11S,11aS)-2,3,3a,4,5,8,11,11a-octahydro-11-hydroxy-6,10-dimethyl-3-methylene-2,8-dioxocyclodeca[b]furan-4-ylester, (2E)-
- 2-Butenoic acid,2-methyl-,(3aR,4S,6E,9Z,11S,11aS)-2,3,3a,4,5,8,11,11a-octahydro-11-hydroxy-6,10-dimethyl-3-methylene-2,8-diox
- molephantinin
- 2-Butenoic acid, 2-methyl-, (3aR,4S,6E,9Z,11S,11aS)-2,3,3a,4,5,8,11,11a-octahydro-11-hydroxy-6,10-dimethyl-3-methylene-2,8-dioxocyclodeca[b]furan-4-yl ester, (2E)-
-
- Inchi: 1S/C20H24O6/c1-6-11(3)19(23)25-15-8-10(2)7-14(21)9-12(4)17(22)18-16(15)13(5)20(24)26-18/h6-7,9,15-18,22H,5,8H2,1-4H3/b10-7+,11-6+,12-9-/t15-,16+,17-,18-/m0/s1
- Chiave InChI: VUURQISRHJCAJY-CXRMMEALSA-N
- Sorrisi: C(O[C@@H]1[C@@]2([H])C(=C)C(=O)O[C@]2([H])[C@@H](O)C(C)=CC(=O)C=C(C)C1)(=O)/C(/C)=C/C |c:16,20|
Proprietà calcolate
- Massa esatta: 360.15732
- Massa monoisotopica: 360.157289
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 26
- Conta legami ruotabili: 3
- Complessità: 752
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 3
- Conto stereocentrico definito delle obbligazioni: 3
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 89.9
- XLogP3: 1.047
Proprietà sperimentali
- Densità: 1.21
- Punto di ebollizione: 561.1°Cat760mmHg
- Punto di infiammabilità: 197.1°C
- Indice di rifrazione: 1.547
- PSA: 89.9
- pka: 12.08±0.70(Predicted)
2-Butenoic acid,2-methyl-,(3aR,4S,6E,9Z,11S,11aS)-2,3,3a,4,5,8,11,11a-octahydro-11-hydroxy-6,10-dimethyl-3-methylene-2,8-dioxocyclodeca[b]furan-4-ylester, (2E)- Informazioni sulla sicurezza
- Parola segnale:Warning
- Condizioni di conservazione:Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
2-Butenoic acid,2-methyl-,(3aR,4S,6E,9Z,11S,11aS)-2,3,3a,4,5,8,11,11a-octahydro-11-hydroxy-6,10-dimethyl-3-methylene-2,8-dioxocyclodeca[b]furan-4-ylester, (2E)- Letteratura correlata
-
Alberto Villa,Nikolaos Dimitratos,Carine E. Chan-Thaw,Ceri Hammond,Gabriel M. Veith,Di Wang,Maela Manzoli,Laura Prati,Graham J. Hutchings Chem. Soc. Rev., 2016,45, 4953-4994
-
Lanhua Yi,Yuan Meng,Rui Wang,Junjie Fei,Xianyou Wang,Yebo Lu New J. Chem., 2020,44, 13472-13479
56221-98-8 (2-Butenoic acid,2-methyl-,(3aR,4S,6E,9Z,11S,11aS)-2,3,3a,4,5,8,11,11a-octahydro-11-hydroxy-6,10-dimethyl-3-methylene-2,8-dioxocyclodeca[b]furan-4-ylester, (2E)-) Prodotti correlati
- 877822-40-7(Eupalinolide A)
- 1891-29-8(Azuleno[4,5-b]furan-2,7-dione,3,3a,4,5,9a,9b-hexahydro-4-hydroxy-9-(hydroxymethyl)-6-methyl-3-methylene-,(3aR,4S,9aS,9bR)-)
- 877822-41-8(2-Butenoic acid, 4-hydroxy-2-methyl-, (3aR,4R,6Z,9S,10E,11aR)-9-(acetyloxy)-6-[(acetyloxy)methyl]-2,3,3a,4,5,8,9,11a-octahydro-10-methyl-3-methylene-2-oxocyclodeca[b]furan-4-yl ester, (2E)- (9CI, ACI))
- 2172017-87-5(5-(bromomethyl)-1-3-(trifluoromethyl)phenyl-1H-pyrazole)
- 2060051-16-1(5-chloro-2-cyclohexylpyridin-3-ol)
- 2680810-11-9(3-Acetamido-4,4,4-trifluoro-3-phenylbutanoic acid)
- 923498-87-7(N-(4-methoxyphenyl)-4-phenylmethanesulfonylbutanamide)
- 1040073-56-0(3-(2,2,2-trifluoroethyl)aminopropanoic acid)
- 2228803-96-9(3-(3-chloro-2,6-difluorophenyl)-1,1,1-trifluoropropan-2-one)
- 2679808-71-8(rac-(3R,4R)-1-acetyl-3-cyclopentylpiperidine-4-carboxylic acid)
Fornitori consigliati
Synrise Material Co. Ltd.
Membro d'oro
CN Fornitore
Grosso

Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti

Hubei Changfu Chemical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso

Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
